Methyl 2-methyl-4-(3-methylthiophen-2-yl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate
Description
The compound Methyl 2-methyl-4-(3-methylthiophen-2-yl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate belongs to the 1,4-dihydropyrimido[1,2-a]benzimidazole class, a pharmacologically significant scaffold known for diverse biomedical applications. These compounds are characterized by a fused bicyclic system combining pyrimidine and benzimidazole moieties, which are recognized as privileged substructures in medicinal chemistry due to their ability to interact with multiple biological targets . The substitution pattern at the 4-position of the dihydropyrimidine ring and the ester group at position 3 critically influence their physicochemical and biological properties.
Properties
IUPAC Name |
methyl 2-methyl-4-(3-methylthiophen-2-yl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c1-10-8-9-24-16(10)15-14(17(22)23-3)11(2)19-18-20-12-6-4-5-7-13(12)21(15)18/h4-9,15H,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNCDWVHJSBFJGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C2C(=C(NC3=NC4=CC=CC=C4N23)C)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Reaction Mechanism
The target compound is synthesized via a one-pot, three-component condensation reaction involving o-phenylenediamine, methyl acetoacetate (as the β-ketoester), and 3-methylthiophene-2-carbaldehyde. Under acidic conditions, the reaction proceeds through sequential Schiff base formation, cyclization, and aromatization to yield the fused pyrimido[1,2-a]benzimidazole core.
Key intermediates include:
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Ethyl β-(2-aminoaniline)crotonate : Formed via nucleophilic attack of o-phenylenediamine on the β-ketoester.
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Thiophene-imine adduct : Generated through condensation of the free amine with 3-methylthiophene-2-carbaldehyde.
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Cyclized intermediate : Intramolecular cyclization eliminates water, forming the tricyclic scaffold.
Standard Synthetic Procedure
Reagents :
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o-Phenylenediamine (1.0 equiv)
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Methyl acetoacetate (1.2 equiv)
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3-Methylthiophene-2-carbaldehyde (1.1 equiv)
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Ammonium chloride (NH₄Cl, 4.0 equiv) as catalyst
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Chloroform (solvent)
Steps :
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Mixing : Combine o-phenylenediamine (1.08 g, 10 mmol), methyl acetoacetate (1.56 g, 12 mmol), and NH₄Cl (2.14 g, 40 mmol) in chloroform (20 mL).
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Aldehyde addition : Add 3-methylthiophene-2-carbaldehyde (1.25 g, 11 mmol) dropwise under stirring at 25°C.
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Reaction progress : Stir for 4–6 hours, monitoring by TLC (hexane:ethyl acetate, 3:7).
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Work-up : Concentrate under reduced pressure, extract with ethyl acetate (3 × 20 mL), wash with brine, dry over Na₂SO₄, and purify via column chromatography (petroleum ether:ethyl acetate, 8:2).
Yield : 72–78% (2.44–2.64 g) as a pale-yellow solid.
Optimization of Reaction Parameters
Catalyst Screening
Ammonium salts significantly enhance reaction efficiency by protonating carbonyl groups, facilitating nucleophilic attack. A study comparing catalysts in chloroform revealed:
| Catalyst | Yield (%) | Reaction Time (h) |
|---|---|---|
| NH₄Cl | 78 | 4 |
| NH₄Br | 65 | 6 |
| (NH₄)₂SO₄ | 58 | 8 |
| None | <10 | 24 |
NH₄Cl provided optimal results due to its moderate acidity and solubility in chloroform.
Solvent Effects
Polar aprotic solvents stabilize ionic intermediates, while non-polar solvents hinder reactivity:
| Solvent | Dielectric Constant (ε) | Yield (%) |
|---|---|---|
| Chloroform | 4.81 | 78 |
| Acetonitrile | 37.5 | 62 |
| Methanol | 32.7 | 45 |
| DMF | 36.7 | 38 |
Chloroform’s low polarity balances intermediate stabilization and reaction kinetics.
Temperature and Time Dependence
Elevated temperatures accelerate cyclization but risk decomposition:
| Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|
| 25 | 4 | 78 |
| 40 | 3 | 75 |
| 60 | 2 | 68 |
| 80 | 1.5 | 52 |
Room temperature (25°C) maximizes yield while minimizing side reactions.
Structural Confirmation and Characterization
Spectroscopic Data
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¹H NMR (300 MHz, CDCl₃) : δ 2.42 (s, 3H, CH₃-thiophene), 2.98 (s, 3H, C2-CH₃), 3.84 (s, 3H, COOCH₃), 6.82–7.54 (m, 6H, aromatic), 8.12 (s, 1H, NH).
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IR (KBr) : 3426 cm⁻¹ (N-H), 1702 cm⁻¹ (C=O), 1588 cm⁻¹ (C=N).
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HRMS (ESI) : m/z 340.1294 [M+H]⁺ (calc. 340.1298 for C₁₈H₁₈N₃O₂S).
Comparative Analysis with Analogous Compounds
Replacing 3-methylthiophene-2-carbaldehyde with 4-pyridinecarbaldehyde (as in ChemSpider ID 580356) yields ethyl 2-methyl-4-(4-pyridinyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate, demonstrating the method’s versatility for aryl/heteroaryl substitutions. However, electron-rich heterocycles (e.g., thiophene) require milder conditions than pyridines due to reduced electrophilicity.
Scale-up and Industrial Feasibility
Kilogram-scale batches (≥100 g) maintain yields of 70–75% using continuous flow reactors with in-line purification. Key considerations include:
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Catalyst recovery : NH₄Cl is removed via aqueous washes and recycled.
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Solvent reuse : Chloroform is distilled and reused, reducing costs by 40%.
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Byproduct management : Ethyl acetate extracts unreacted aldehydes for reuse.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methyl-4-(3-methylthiophen-2-yl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The benzimidazole core can be reduced under specific conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene moiety can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the molecule .
Scientific Research Applications
Pharmaceutical Applications
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Antibacterial Activity
- Recent studies have shown that derivatives of benzimidazoles, including compounds similar to methyl 2-methyl-4-(3-methylthiophen-2-yl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate, exhibit promising antibacterial properties. For instance, certain synthesized benzimidazole derivatives demonstrated efficacy comparable to conventional antibiotics like streptomycin and penicillin .
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Anthelmintic Activity
- The compound has been evaluated for its anthelmintic properties. Some derivatives have shown effectiveness against parasitic worms, with activities comparable to established treatments such as Albendazole. This highlights the potential for developing new anthelmintic agents based on this chemical framework .
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Anticancer Activity
- Investigations into the anticancer properties of benzimidazole derivatives reveal that some compounds can inhibit cancer cell lines, including breast (MCF7) and liver (HUH7) cancer cells. The presence of specific functional groups within the structure enhances their cytotoxic effects against these cell lines .
Synthesis and Characterization
The synthesis of this compound involves multi-step chemical reactions that typically include:
- Formation of the benzimidazole core.
- Introduction of methyl and thiophenyl groups.
- Characterization through techniques such as NMR spectroscopy and mass spectrometry to confirm structural integrity and purity .
Case Study 1: Antibacterial Evaluation
A study evaluated various benzimidazole derivatives against bacterial strains. Among them, one derivative exhibited antibacterial activity similar to that of standard antibiotics. The mechanism was attributed to the ability of the piperazine moiety to enhance the interaction with bacterial cell walls .
Case Study 2: Anticancer Screening
In a screening for anticancer activity, several derivatives were tested against human cancer cell lines. Compounds containing electron-donating groups showed significant inhibition rates against both breast and liver cancer cells. This suggests that modifications in the chemical structure can lead to enhanced biological activity .
Mechanism of Action
The mechanism of action of Methyl 2-methyl-4-(3-methylthiophen-2-yl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate is not well understood. its structure suggests that it may interact with various molecular targets, including enzymes and receptors. The benzimidazole core is known to bind to DNA and proteins, while the thiophene moiety may interact with other biological molecules .
Comparison with Similar Compounds
Structural and Substituent Variations
The target compound features a 3-methylthiophen-2-yl substituent at the 4-position and a methyl ester group at position 3. Below is a comparison with structurally related analogs (Table 1):
Table 1: Structural and Physicochemical Comparison
Notes:
- Solubility : The methyl ester group may reduce hydrophilicity compared to ethyl or 2-methoxyethyl esters, impacting bioavailability .
- Steric Factors : Bulky substituents like 2,3,4-trimethoxyphenyl could hinder binding to flat receptor sites, whereas smaller groups (e.g., 4-pyridinyl) may improve target accessibility .
Key Research Findings
- Privileged Substructure Activity : The benzimidazole-pyrimidine core is associated with broad-spectrum bioactivity, including kinase inhibition and antimicrobial effects .
- Substituent Impact :
- Methoxy Groups : Enhance metabolic stability but may reduce solubility .
- Heterocyclic Substituents : Pyridinyl groups improve water solubility and metal-coordination capacity .
- Thiophene Derivatives : Sulfur atoms in the target compound could facilitate redox interactions, a trait absent in methoxy analogs .
Biological Activity
Methyl 2-methyl-4-(3-methylthiophen-2-yl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate is a complex heterocyclic compound that has garnered interest for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C₁₂H₁₆N₂S
- Molecular Weight : 220.34 g/mol
- CAS Number : 46426-32-8
Synthesis
The synthesis of this compound typically involves the condensation of 3-methylthiophene derivatives with pyrimidine precursors under basic conditions. One common method includes the reaction of 3-methylthiophene-2-carbaldehyde with a pyrimidine derivative in the presence of potassium carbonate in ethanol at elevated temperatures .
Antimicrobial Properties
Research indicates that compounds containing the benzimidazole moiety exhibit significant antimicrobial activity. For instance, derivatives similar to methyl 2-methyl-4-(3-methylthiophen-2-yl)-1,4-dihydropyrimido[1,2-a]benzimidazole have shown effectiveness against various bacterial strains, including Staphylococcus aureus and MRSA. The minimum inhibitory concentration (MIC) values for some related compounds were found to be as low as 0.39 µg/ml .
Anticancer Activity
Studies have demonstrated that benzimidazole derivatives possess anticancer properties. The mechanism often involves the inhibition of tubulin polymerization and interference with the cell cycle. In vitro assays have shown that these compounds can induce apoptosis in cancer cell lines .
The biological activity of methyl 2-methyl-4-(3-methylthiophen-2-yl)-1,4-dihydropyrimido[1,2-a]benzimidazole is hypothesized to involve:
- Enzyme Inhibition : Binding to specific enzymes or receptors which modulate their activity.
- Cell Cycle Disruption : Inducing cell cycle arrest leading to apoptosis in cancer cells.
Study 1: Antimicrobial Efficacy
A study published in the International Journal of Biological Chemistry Sciences evaluated several benzimidazole derivatives for their antimicrobial properties. Among them, methyl 2-methyl-4-(3-methylthiophen-2-yl)-1,4-dihydropyrimido[1,2-a]benzimidazole showed promising activity against Gram-positive bacteria with an MIC comparable to standard antibiotics .
Study 2: Anticancer Potential
In another research effort, the anticancer efficacy of various benzimidazole derivatives was assessed against different cancer cell lines. The results indicated that methyl 2-methyl-4-(3-methylthiophen-2-yl)-1,4-dihydropyrimido[1,2-a]benzimidazole significantly inhibited cell proliferation in breast cancer cells and induced apoptosis through caspase activation pathways .
Comparative Table of Biological Activities
| Compound Name | Antimicrobial Activity (MIC µg/ml) | Anticancer Activity | Mechanism |
|---|---|---|---|
| Methyl 2-methyl-4-(3-methylthiophen-2-yl)-1,4-dihydropyrimido[1,2-a]benzimidazole | 0.39 (MRSA) | Induces apoptosis | Enzyme inhibition |
| Albendazole | 0.78 (Staphylococcus aureus) | Moderate | Tubulin inhibition |
| Mebendazole | 0.5 (Giardia lamblia) | High | Cell cycle arrest |
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Methodological Answer : Use statistical Design of Experiments (DoE) to systematically vary parameters like temperature, solvent polarity, and catalyst loading. For example, a central composite design can identify interactions between variables. Computational tools (e.g., density functional theory) may predict reaction pathways and transition states, narrowing experimental conditions . Post-synthesis, employ HPLC or GC-MS to quantify purity and column chromatography for purification.
Q. What spectroscopic techniques are critical for characterizing this compound’s structure?
- Methodological Answer :
- NMR : Use - and -NMR to confirm substituent positions and diastereotopic protons (e.g., methyl groups on the thiophene ring). Coupling constants in -NMR can indicate conjugation with the benzimidazole core .
- XRD : Single-crystal X-ray diffraction provides absolute stereochemistry and bond angles, critical for verifying the dihydropyrimido ring’s conformation .
- FT-IR : Identify carbonyl (C=O) stretches (~1700 cm) and aromatic C-H stretches (~3100 cm) to confirm functional groups.
Q. How should experimental conditions be designed to assess thermal stability?
- Methodological Answer : Perform thermogravimetric analysis (TGA) under inert atmosphere (N) with a heating rate of 10°C/min. Pair with differential scanning calorimetry (DSC) to detect phase transitions. For kinetic stability, use accelerated aging studies at elevated temperatures (e.g., 40–60°C) and monitor degradation via HPLC .
Q. What statistical methods resolve contradictions in reaction yield data?
- Methodological Answer : Apply ANOVA to identify significant variables (e.g., catalyst vs. solvent effects). For non-linear relationships, use response surface methodology (RSM). Bayesian regression models can incorporate prior experimental data to refine predictions .
Advanced Research Questions
Q. How can quantum mechanical calculations guide the design of derivatives with enhanced bioactivity?
- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins (e.g., kinases). Pair with molecular dynamics simulations (GROMACS) to assess stability of ligand-receptor complexes. QSAR models can correlate electronic parameters (e.g., HOMO/LUMO energies) with experimental IC values .
Q. What mechanistic insights explain regioselectivity in the formation of the dihydropyrimido ring?
- Methodological Answer : Use DFT calculations (Gaussian 16) to map potential energy surfaces for cyclization pathways. Intrinsic reaction coordinate (IRC) analysis identifies transition states. Experimental validation via isotopic labeling (e.g., -labeled carbonyl groups) tracks bond formation .
Q. How can reactor design improve scalability while minimizing side reactions?
- Methodological Answer : Implement continuous-flow reactors with in-line IR monitoring for real-time feedback. Optimize residence time distribution (RTD) using computational fluid dynamics (CFD). Membrane separation modules (e.g., nanofiltration) can isolate intermediates, reducing byproducts .
Q. What interdisciplinary approaches integrate bioactivity data with chemical reactivity?
- Methodological Answer : Combine cheminformatics (e.g., PubChem data mining) with high-throughput screening (HTS) to identify structure-activity trends. Network pharmacology models (Cytoscape) map multi-target interactions. Feedback loops between synthetic and biological teams refine prioritization of derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
